Ombitasvir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

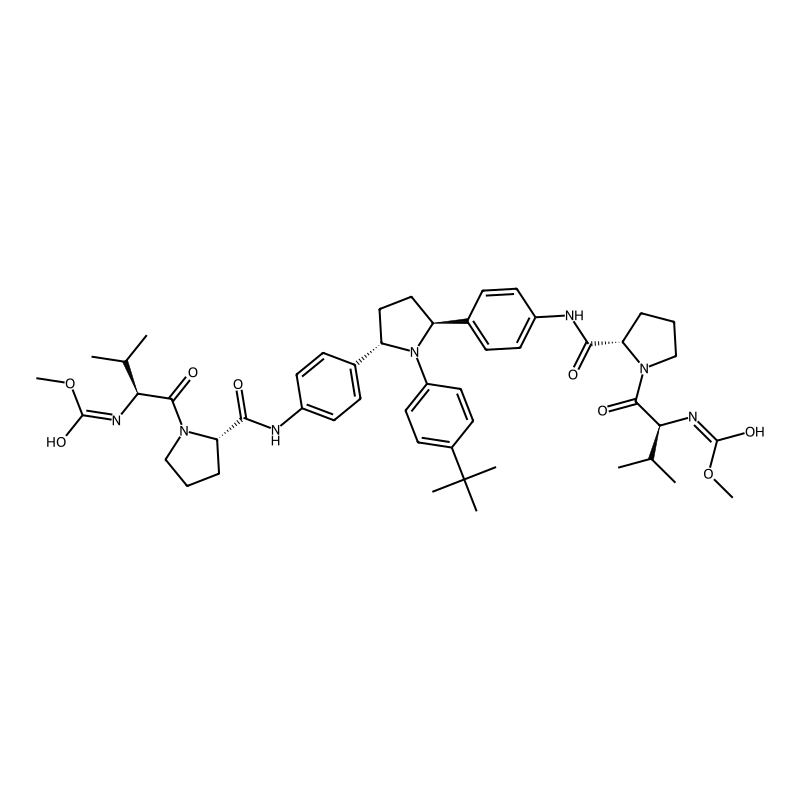

Ombitasvir is a highly potent, N-phenylpyrrolidine-based non-structural protein 5A (NS5A) inhibitor utilized in curative combination therapies for Hepatitis C Virus (HCV). As a Biopharmaceutics Classification System (BCS) Class IV compound, it exhibits extremely poor aqueous solubility and low intestinal permeability, which critically dictates its downstream processing requirements [1]. Despite these handling challenges, its baseline in vitro antiviral activity is exceptional, demonstrating picomolar 50% effective concentrations (EC50) across multiple HCV genotypes [2]. For procurement and formulation teams, the primary value proposition of Ombitasvir lies in its ultra-high target affinity, provided that the raw active pharmaceutical ingredient (API) can be successfully engineered into an amorphous solid dispersion (ASD) to overcome its inherent bioavailability barriers [1].

References

- [1] Investigating the effect of permeation enhancers on oral absorption of a BCS IV compound, ombitasvir, utilizing animal models. J Pharm Sci. 2025.

- [2] In Vitro and In Vivo Antiviral Activity and Resistance Profile of Ombitasvir, an Inhibitor of Hepatitis C Virus NS5A. Antimicrob Agents Chemother. 2014.

Substituting Ombitasvir with older NS5A inhibitors like daclatasvir or ledipasvir fundamentally alters the resistance barrier and dosing stoichiometry of the final drug product. Ombitasvir exhibits a tighter EC50 shift against specific viral escape variants compared to ledipasvir, making it a more resilient choice for treatment-experienced models [1]. Furthermore, from a materials science perspective, generic substitution of the physical form—such as attempting to formulate neat crystalline Ombitasvir instead of processing it into an amorphous solid dispersion (ASD)—results in complete systemic failure, yielding non-detectable blood concentrations in vivo [2]. Consequently, procurement decisions must strictly align the API choice with hot-melt extrusion or spray-drying capabilities to ensure the compound reaches its required amorphous solubility threshold [2].

Solid-State Form Impact on Oral Bioavailability

Ombitasvir's utility is entirely dependent on its solid-state formulation. When administered as a neat crystalline solid, systemic exposure is non-detectable. However, processing the API into a 5% drug load (DL) amorphous solid dispersion (ASD) increases oral bioavailability to approximately 8%, and up to 78% when co-formulated with permeation enhancers like lauroyl L-carnitine[1].

| Evidence Dimension | Oral Bioavailability (%) |

| Target Compound Data | 5% DL Amorphous Solid Dispersion Ombitasvir with permeation enhancer (~78%) |

| Comparator Or Baseline | Neat crystalline Ombitasvir (0% / Non-detectable) |

| Quantified Difference | Increase from 0% (non-detectable) to 78% bioavailability |

| Conditions | In vivo dog model, oral administration |

Procurement teams must ensure that the sourced API is compatible with polymer-based ASD manufacturing (e.g., hot-melt extrusion), as the crystalline form is biologically inert without advanced processing.

In Vitro Potency Against HCV Genotype 1b

Ombitasvir demonstrates exceptional target affinity, achieving an EC50 of 5.0 pM against the HCV genotype 1b-Con1 subgenomic replicon, and 14.1 pM against genotype 1a-H77 [1]. This low-picomolar potency establishes a highly favorable in vitro therapeutic index exceeding two million-fold, significantly outperforming the nanomolar baselines of many early-generation direct-acting antivirals [1].

| Evidence Dimension | 50% Effective Concentration (EC50) |

| Target Compound Data | Ombitasvir (5.0 pM for GT1b) |

| Comparator Or Baseline | Standard nanomolar antiviral baselines (>1000 pM) |

| Quantified Difference | Orders of magnitude lower EC50 compared to nanomolar-range (1000+ pM) baselines |

| Conditions | HCV genotype 1b-Con1 subgenomic replicon assay |

The ultra-low EC50 allows for lower active pharmaceutical ingredient (API) loading in fixed-dose combination tablets, reducing the overall mass burden in the final formulation.

Resistance Barrier and Escape Variant Sensitivity

When challenged with NS5A escape variants, Ombitasvir demonstrates a more robust resistance profile compared to ledipasvir. In comparative virology models, the EC50 difference between the least and most sensitive HCV isolates was approximately 6 logs for ledipasvir, whereas Ombitasvir maintained a tighter efficacy range with only a 3 to 4 log shift [1].

| Evidence Dimension | EC50 shift between least and most sensitive viral isolates |

| Target Compound Data | Ombitasvir (3 to 4 log shift) |

| Comparator Or Baseline | Ledipasvir (~6 log shift) |

| Quantified Difference | 2 to 3 orders of magnitude tighter efficacy range against resistant variants |

| Conditions | HCV recombinants engineered with NS5A resistance-associated substitutions |

Selecting Ombitasvir over ledipasvir provides a higher barrier to resistance in formulation pipelines targeting treatment-refractory or diverse genotype populations.

Polymer Matrix Stabilization in Solid Dispersions

To maintain Ombitasvir in its active amorphous state and prevent recrystallization during storage, it must be formulated with high glass-transition (Tg) polymers. When processed into an amorphous solid dispersion using copovidone (PVP-VA64), Ombitasvir demonstrates excellent solid-state stability, preventing the phase separation that typically plagues high-energy amorphous APIs[1].

| Evidence Dimension | Solid-state stability (resistance to recrystallization) |

| Target Compound Data | Ombitasvir in PVP-VA64 matrix (Stable amorphous state) |

| Comparator Or Baseline | Unstabilized amorphous Ombitasvir (Rapid recrystallization) |

| Quantified Difference | Prevention of crystalline reversion during storage |

| Conditions | Accelerated stability testing of amorphous solid dispersions |

Dictates the procurement of specific excipients (like PVP-VA64) alongside the API to ensure the final product maintains its shelf-life and dissolution advantages.

Hot-Melt Extrusion (HME) for Amorphous Solid Dispersions

Due to its BCS Class IV status, Ombitasvir is an ideal candidate for advanced polymer matrix formulations. It is specifically procured for co-processing with polymers like PVP-VA and surfactants (e.g., TPGS) via hot-melt extrusion to lock the API in a high-energy amorphous state, thereby overcoming its inherent crystalline insolubility [1].

Fixed-Dose Combination (FDC) Antiviral Development

Ombitasvir's picomolar potency allows it to be used at relatively low doses in fixed-dose combinations. It is the preferred NS5A inhibitor for co-formulation with NS3/4A protease inhibitors (like paritaprevir) and NS5B polymerase inhibitors (like dasabuvir), minimizing tablet size and patient pill burden [2].

Permeation Enhancer Compatibility Studies

Because neat Ombitasvir exhibits non-detectable systemic absorption, it serves as a rigorous benchmark API for evaluating novel permeation enhancers. Formulators utilize Ombitasvir to test the efficacy of excipients like lauroyl L-carnitine or sodium caprate in driving the intestinal absorption of poorly permeable macromolecules and complex small molecules [3].

References

- [1] Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning. Pharmaceutics. 2023.

- [2] In Vitro and In Vivo Antiviral Activity and Resistance Profile of Ombitasvir, an Inhibitor of Hepatitis C Virus NS5A. Antimicrob Agents Chemother. 2014.

- [3] Investigating the effect of permeation enhancers on oral absorption of a BCS IV compound, ombitasvir, utilizing animal models. J Pharm Sci. 2025.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Ombitasvir is mainly excreted in the feces (90.2%) with very little excreted in the urine (1.91%). 87.8% and 0.03% of the dose excreted in the feces and urine respectively is present as the parent compound.

Ombitasvir has a volume of distribution at steady state of 173 liters.

Clearance of Ombitasvir has not been determined.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Chayama K, Notsumata K, Kurosaki M, Sato K, Rodrigues-Jr L, Setze C, Badri P, Pilot-Matias T, Vilchez RA, Kumada H. Randomized trial of interferon- and ribavirin-free ombitasvir/paritaprevir/ritonavir in treatment-experienced hcv-infected patients. Hepatology. 2015 Jan 16. doi: 10.1002/hep.27705. [Epub ahead of print] PubMed PMID: 25644279.

3: Gamal N, Vitale G, Andreone P. ABT-450: a novel agent for the treatment of CHC genotype 1: focus on treatment-experienced patients. Expert Rev Anti Infect Ther. 2015 Jan 12:1-10. [Epub ahead of print] PubMed PMID: 25582226.

4: Henderson JA, Bilimoria D, Bubenik M, Cadilhac C, Cottrell KM, Denis F, Dietrich E, Ewing N, Falardeau G, Giroux S, L'Heureux L, Liu B, Mani N, Morris M, Nicolas O, Pereira OZ, Poisson C, Reddy TJ, Selliah S, Shawgo RS, Vaillancourt L, Wang J, Xu J, Chauret N, Berlioz-Seux F, Chan LC, Das SK, Grillot AL, Bennani YL, Maxwell JP. Synthesis and evaluation of NS5A inhibitors containing diverse heteroaromatic cores. Bioorg Med Chem Lett. 2014 Dec 22. pii: S0960-894X(14)01350-X. doi: 10.1016/j.bmcl.2014.12.042. [Epub ahead of print] PubMed PMID: 25577039.

5: Soriano V, Labarga P, Barreiro P, Fernandez-Montero JV, de Mendoza C, Esposito I, BenÃtez-Gutiérrez L, Peña JM. Drug interactions with new hepatitis C oral drugs. Expert Opin Drug Metab Toxicol. 2015 Jan 2:1-9. [Epub ahead of print] PubMed PMID: 25553890.

6: Kati W, Koev G, Irvin M, Beyer J, Liu Y, Krishnan P, Reisch T, Mondal R, Wagner R, Molla A, Maring C, Collins C. In Vitro Activity and Resistance Profile of Dasabuvir, a Non-nucleoside HCV Polymerase Inhibitor. Antimicrob Agents Chemother. 2014 Dec 22. pii: AAC.04619-14. [Epub ahead of print] PubMed PMID: 25534735.

7: Asselah T, Marcellin P. Optimal IFN-free therapy in treatment-naïve patients with HCV genotype 1 infection. Liver Int. 2015 Jan;35 Suppl 1:56-64. doi: 10.1111/liv.12745. PubMed PMID: 25529088.

8: Abdel-Razek W, Waked I. Optimal therapy in genotype 4 chronic hepatitis C: finally cured? Liver Int. 2015 Jan;35 Suppl 1:27-34. doi: 10.1111/liv.12724. PubMed PMID: 25529085.

9: Bourlière M, Benali S, Ansaldi C, Le Folgoc G, Riso A, Lecomte L. Optimal therapy of genotype-2 chronic hepatitis C: what's new? Liver Int. 2015 Jan;35 Suppl 1:21-6. doi: 10.1111/liv.12711. PubMed PMID: 25529084.

10: Asselah T, Marcellin P. Viral hepatitis: towards the eradication of HCV and a cure for HBV. Liver Int. 2015 Jan;35 Suppl 1:1-3. doi: 10.1111/liv.12744. PubMed PMID: 25529080.

Explore Compound Types

CH3-CClF2

C2H3ClF2